3-Acetyl-2,6-dimethoxypyridine 3-Acetyl-2,6-dimethoxypyridine
Brand Name: Vulcanchem
CAS No.: 870703-62-1
VCID: VC2238742
InChI: InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-5H,1-3H3
SMILES: CC(=O)C1=C(N=C(C=C1)OC)OC
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

3-Acetyl-2,6-dimethoxypyridine

CAS No.: 870703-62-1

Cat. No.: VC2238742

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-2,6-dimethoxypyridine - 870703-62-1

Specification

CAS No. 870703-62-1
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name 1-(2,6-dimethoxypyridin-3-yl)ethanone
Standard InChI InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-5H,1-3H3
Standard InChI Key IVALWZXGBXJZPI-UHFFFAOYSA-N
SMILES CC(=O)C1=C(N=C(C=C1)OC)OC
Canonical SMILES CC(=O)C1=C(N=C(C=C1)OC)OC

Introduction

Structure and Basic Properties

3-Acetyl-2,6-dimethoxypyridine belongs to the family of substituted pyridines, featuring a six-membered heterocyclic ring with a nitrogen atom. The structural arrangement includes two electron-donating methoxy groups at positions 2 and 6, while an electron-withdrawing acetyl group occupies position 3. This specific substitution pattern creates a unique electronic distribution across the molecule that significantly influences its chemical behavior.

This strategic arrangement of functional groups provides 3-Acetyl-2,6-dimethoxypyridine with distinct chemical properties compared to other pyridine derivatives. The nitrogen atom in the pyridine ring contributes to the compound's weak basicity, while the acetyl group introduces potential for various carbonyl reactions. Additionally, the methoxy groups enhance the compound's solubility in organic solvents and can participate in hydrogen bonding interactions.

Table 1: Basic Properties of 3-Acetyl-2,6-dimethoxypyridine

PropertyValue
CAS Number870703-62-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural FeaturesPyridine ring with acetyl at position 3, methoxy groups at positions 2 and 6
Physical State (predicted)Crystalline solid at room temperature
Solubility (predicted)Soluble in organic solvents such as chloroform, dichloromethane, and methanol

Synthesis Methods

The synthesis of 3-Acetyl-2,6-dimethoxypyridine can be approached through several methodologies, drawing parallels from established procedures for similar pyridine derivatives. One common approach involves the reaction of 2,6-dimethoxypyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. This method utilizes the reactivity of the pyridine ring to introduce the acetyl group at position 3.

Alternative synthetic routes can be inferred from related pyridine chemistry. For example, examining the preparation method of 2-hydroxymethyl-3,4-dimethoxypyridine provides valuable insights. This related process involves treating 3,4-dimethoxy-2-methylpyridine-N-oxide with acetic anhydride at controlled temperatures (80-85°C), followed by hydrolysis under basic conditions . A similar approach could be adapted for 3-Acetyl-2,6-dimethoxypyridine synthesis, with appropriate modifications to account for the different substitution pattern.

In industrial settings, the synthesis might employ continuous flow processes to enhance efficiency and yield. Such approaches typically involve:

  • Precise control of reaction parameters (temperature, pressure, reactant concentrations)

  • Use of automated reactors for consistent product quality

  • Optimization of catalyst systems to improve selectivity

  • Implementation of in-line purification methods

A potential synthetic pathway for 3-Acetyl-2,6-dimethoxypyridine could follow this general scheme:

  • Preparation of 2,6-dimethoxypyridine from appropriate precursors

  • N-oxidation of 2,6-dimethoxypyridine using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid

  • Reaction with acetic anhydride under controlled conditions, targeting the 3-position

  • Workup procedures involving neutralization, extraction, and purification steps

The regioselectivity of the acetylation step would be a critical consideration, requiring careful control of reaction conditions to favor substitution at the desired 3-position over other potential sites on the pyridine ring.

Chemical Reactivity and Transformations

3-Acetyl-2,6-dimethoxypyridine possesses multiple reactive sites that contribute to its diverse chemical behavior. Understanding these reactivity patterns is essential for predicting how this compound might participate in various transformations and synthetic applications.

The pyridine nitrogen, though partially deactivated by the electron-donating methoxy groups, can still participate in typical nitrogen reactions. It can undergo protonation in acidic conditions, form quaternary pyridinium salts through alkylation reactions, and coordinate with metal ions to form complexes. The nitrogen can also be oxidized to form N-oxides, which serve as useful synthetic intermediates, as demonstrated in the synthesis of related compounds .

The acetyl group at position 3 represents a significant center of reactivity. This carbonyl functionality can participate in several important transformations:

  • Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol functionality, yielding 3-(1-hydroxyethyl)-2,6-dimethoxypyridine

  • Nucleophilic addition reactions with amines, hydrazines, or other nucleophiles can yield imines, hydrazones, or addition products

  • Condensation reactions, particularly with aldehydes, can lead to α,β-unsaturated carbonyl compounds through aldol or Claisen-Schmidt type reactions

  • Enolization under basic conditions can enable further functionalization at the α-carbon

Drawing parallels from the reactivity of 3,5-diacetyl-2,6-dimethylpyridine, we can infer that the acetyl group in 3-Acetyl-2,6-dimethoxypyridine would be significantly influenced by the electronic effects of the pyridine ring and neighboring methoxy groups . Computational studies on related compounds have shown that protonation of the pyridine nitrogen leads to increased CH-acidity of nearby methyl groups and facilitates enolization of acetyl groups .

The methoxy groups at positions 2 and 6 are relatively stable under neutral conditions but can undergo demethylation under harsh acidic conditions (HBr, BBr3) or with certain nucleophiles. These groups significantly influence the electronic distribution in the molecule and can therefore affect the reactivity of other functional groups.

Table 2: Predicted Chemical Reactions of 3-Acetyl-2,6-dimethoxypyridine

Reaction TypeReactive SitePotential ReagentsExpected Products
OxidationPyridine nitrogenH2O2, m-CPBAPyridine N-oxides
ReductionAcetyl groupNaBH4, LiAlH43-(1-hydroxyethyl)-2,6-dimethoxypyridine
CondensationAcetyl groupAromatic aldehydesα,β-unsaturated carbonyl compounds
DemethylationMethoxy groupsBBr3, HIHydroxypyridine derivatives
Nucleophilic additionAcetyl groupAmines, hydrazinesImines, hydrazones
FieldPotential ApplicationsRationale
Organic SynthesisPrecursor for heterocyclic compoundsMultiple reactive sites for diverse transformations
Medicinal ChemistryDevelopment of bioactive compoundsStructural similarity to known pharmacophores
Materials ScienceLigand design for metal complexesMultiple coordination sites (N and O atoms)
CatalysisDesign of synthetic catalystsAbility to modulate electronic properties
BiochemistryProbe for enzyme interactionsHydrogen bonding capabilities

Comparison with Related Compounds

Understanding the properties of 3-Acetyl-2,6-dimethoxypyridine is enhanced by examining its structural and functional relationships with similar compounds. Such comparisons provide valuable insights into how subtle structural differences influence chemical behavior and potential applications.

3,5-Diacetyl-2,6-dimethylpyridine represents an important comparative compound, featuring two acetyl groups at positions 3 and 5, along with methyl groups (rather than methoxy groups) at positions 2 and 6 . This structural difference creates distinct chemical properties. Computational studies have shown that in 3,5-diacetyl-2,6-dimethylpyridine, protonation of the pyridine nitrogen significantly increases the charge of hydrogen atoms in the methyl groups, enhancing their CH-acidity . This facilitates enolization of the acetyl groups and enables interesting cyclization reactions with aldehydes.

The presence of methyl groups in 3,5-diacetyl-2,6-dimethylpyridine versus methoxy groups in 3-Acetyl-2,6-dimethoxypyridine results in different electronic effects. Methoxy groups are more strongly electron-donating than methyl groups due to resonance effects, which likely affects the reactivity of the pyridine ring and the adjacent acetyl group in 3-Acetyl-2,6-dimethoxypyridine.

Another relevant comparison is with 2-hydroxymethyl-3,4-dimethoxypyridine, which features a different substitution pattern—methoxy groups at positions 3 and 4, and a hydroxymethyl group at position 2 . This arrangement creates a different electronic distribution and hydrogen bonding pattern compared to 3-Acetyl-2,6-dimethoxypyridine, resulting in distinct chemical behavior and potential applications.

The simpler analog 2,6-dimethoxypyridine, lacking the acetyl group, would be less reactive in transformations involving carbonyl chemistry but might show enhanced nucleophilicity at the pyridine ring due to the unmitigated electron-donating effects of the methoxy groups.

Table 4: Comparison of 3-Acetyl-2,6-dimethoxypyridine with Structurally Related Compounds

CompoundKey Structural FeaturesDistinctive PropertiesPotential Applications
3-Acetyl-2,6-dimethoxypyridineAcetyl at position 3, methoxy at positions 2 and 6Balance of electron-donating and electron-withdrawing effectsVersatile intermediate in organic synthesis
3,5-Diacetyl-2,6-dimethylpyridineTwo acetyl groups, methyl at positions 2 and 6Enhanced CH-acidity, dual carbonyl reactivityPrecursor for heterocyclic systems, potential antiviral activity
2-Hydroxymethyl-3,4-dimethoxypyridineHydroxymethyl at position 2, different methoxy positionsDifferent hydrogen bonding patternPharmaceutical intermediates
2,6-DimethoxypyridineOnly methoxy groups, no acetylEnhanced nucleophilicity at the pyridine ringBuilding block for pyridine derivatives

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